molecular formula C10H10N2O2S B3170880 methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate CAS No. 946386-21-6

methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B3170880
CAS No.: 946386-21-6
M. Wt: 222.27 g/mol
InChI Key: MFZKBKUSEAHYKU-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core (two nitrogen atoms at positions 1 and 3) with functional substitutions at positions 2 and 5. The 2-position is occupied by a methylsulfanyl (-SCH₃) group, while the 5-position contains a methyl ester (-COOCH₃) moiety. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Synonyms include methyl 2-methylsulfanyl-3H-benzimidazole-5-carboxylate and 2-methylsulfanyl-1H-benzodiazole-5-carboxylic acid methyl ester .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylsulfanyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-9(13)6-3-4-7-8(5-6)12-10(11-7)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZKBKUSEAHYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl 2-bromo-5-nitrobenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzodiazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or alternative esters.

Scientific Research Applications

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate with structurally or functionally related compounds, emphasizing substituent variations and molecular properties:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound Benzodiazole -SCH₃ (2), -COOCH₃ (5) C₁₀H₁₀N₂O₂S ~238.26 (calculated) Not explicitly reported; structural analog studies suggest antimicrobial potential
Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate Benzoxazole -SH (2), -COOCH₃ (7) C₉H₇NO₃S 209.22 Intermediate in heterocyclic synthesis
Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride Benzodiazole -CH₂OH (2), -COOCH₃ (5), HCl salt C₁₀H₁₁ClN₂O₃ 242.66 Pharmacological research (exact use unspecified)
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives Benzoxazole -S-CH₂-C(O)-NH-NH₂ (variable) Variable ~250–350 Antimicrobial agents (Gram-positive bacteria inhibition)
5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzodiazole Benzodiazole -SO-CH₂-pyridine (2), -OCH₃ (5) C₁₈H₂₀N₄O₃S 380.44 Proton pump inhibition (structural similarity to omeprazole analogs)

Key Structural and Functional Differences:

Core Heterocycle :

  • Benzodiazole (two nitrogen atoms) vs. benzoxazole (one nitrogen, one oxygen). Benzodiazoles generally exhibit enhanced π-π stacking and hydrogen-bonding capabilities, influencing receptor binding .
  • Example: Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate (benzoxazole core) has a lower molecular weight (209.22 vs. ~238.26) due to reduced nitrogen content .

Substituent Effects: Sulfur-containing groups: Methylsulfanyl (-SCH₃) vs. sulfhydryl (-SH) or sulfinyl (-SO-). Ester vs. hydrazide: The methyl ester in the target compound may improve lipophilicity compared to hydrazide derivatives, affecting membrane permeability .

Biological Activity :

  • Benzoxazole derivatives (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazides) demonstrate explicit antimicrobial activity, while benzodiazole analogs are less studied but hypothesized to share similar mechanisms .

Biological Activity

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 226.26 g/mol

The compound features a benzodiazole core with a methylsulfanyl group and a carboxylate moiety, which may contribute to its biological properties.

This compound exhibits its biological activity through several mechanisms:

  • Microtubule Disruption : Similar to other benzodiazole derivatives, this compound may interact with microtubules, affecting cell division and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, impacting various biochemical pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, scavenging free radicals and mitigating oxidative stress.

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-715.4
A54920.8
HeLa22.5

The compound demonstrates selective toxicity towards cancer cells while showing lower toxicity towards normal cells.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits moderate antibacterial activity against several strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria are yet to be precisely defined but indicate potential as an antimicrobial agent.

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Study 2: Enzyme Inhibition Assay

This compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. The results showed a strong inhibitory effect on enzymes such as:

  • Carbonic anhydrase
  • Cholinesterase

These findings suggest that the compound could be a lead in developing new enzyme inhibitors for therapeutic applications.

Q & A

Q. How do solvent effects impact the tautomeric equilibrium of the benzodiazole ring?

  • Methodology : Variable-temperature NMR in deuterated solvents (DMSO-d₆ vs. CDCl₃) tracks tautomer ratios. Solvent polarity indices correlate with equilibrium constants, supported by DFT calculations (implicit solvent models) .

Contradictions & Limitations

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

  • Resolution : Differences in assay conditions (e.g., cell line origin, serum concentration) or compound purity (HPLC vs. crude samples) may explain discrepancies. Standardized protocols (CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., checkerboard synergy studies) improve reliability .

Q. What are the limitations of current synthetic methods for scaling to multi-gram quantities?

  • Critical Analysis : Low-yielding steps (e.g., <50% in reductive amination) and hazardous reagents (e.g., hydrazine hydrate) hinder scalability. Flow chemistry or catalytic methods (e.g., enzymatic esterification) may address these, but require optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
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methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate

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